propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core fused with a benzopyran system. The chromenone scaffold is substituted at the 7-position with a methoxy group (-OCH₃) and at the 2-position with a methyl group (-CH₃). A propyl ester functional group is attached via an ether linkage to the 4-hydroxybenzoate moiety at the chromenone’s 3-position.
Properties
IUPAC Name |
propyl 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-11-25-21(23)14-5-7-15(8-6-14)27-20-13(2)26-18-12-16(24-3)9-10-17(18)19(20)22/h5-10,12H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUCFAZTMXXADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-methylcoumarin, which is then reacted with propyl 4-hydroxybenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chromen-4-one core, leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown promise in biological assays, particularly for its antioxidant and antimicrobial properties.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on chromenone core and substituent analysis.
Substituent Effects on Physicochemical Properties
7-Position Substituent :
- The methoxy group in the target compound is smaller and less sterically hindered than the 2-tert-butoxy-2-oxoethoxy group in the comparator. This difference likely results in higher solubility in polar solvents for the target compound due to reduced lipophilicity.
- The tert-butoxy group in the analog introduces a bulky, electron-withdrawing ester moiety, which may enhance metabolic stability but reduce aqueous solubility.
Ester Group :
- Both compounds share a propyl ester, suggesting similar hydrolysis kinetics under physiological conditions. However, ester chain length variations (e.g., methyl or ethyl) in other analogs could alter bioavailability and enzymatic interactions.
Research Methodologies and Tools
The structural elucidation of such compounds relies heavily on crystallographic software suites like SHELX (for refinement and solution) and WinGX/ORTEP (for visualization and geometry analysis). These tools enable precise determination of bond lengths, angles, and packing interactions, which are critical for understanding structure-activity relationships.
Biological Activity
Propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a compound belonging to the class of chromenone derivatives, known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | Propyl 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate |
| Molecular Formula | C21H20O6 |
| Molecular Weight | 364.39 g/mol |
| CAS Number | 858766-10-6 |
This compound features a chromenone core with a benzoate ester, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cell proliferation. The chromenone structure enables it to modulate signaling pathways, potentially inhibiting the activity of pro-inflammatory cytokines and growth factors.
Antioxidant Activity
Research has demonstrated that chromenone derivatives possess significant antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
Studies indicate that this compound can inhibit the production of pro-inflammatory mediators. For instance, it has been shown to reduce the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are key players in the inflammatory response.
Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve inducing apoptosis (programmed cell death) through the activation of caspases and modulation of apoptotic pathways.
Case Studies
-
Study on Antioxidant Activity :
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromenone derivatives, including propyl 4-[...]. The results indicated a significant reduction in oxidative stress markers in treated cells compared to control groups . -
Anti-inflammatory Research :
In vitro experiments conducted on macrophage cell lines demonstrated that this compound reduced the secretion of TNF-alpha and IL-6, cytokines associated with inflammation . The findings support its potential use in treating inflammatory diseases. -
Anticancer Evaluation :
A recent study assessed the cytotoxic effects of propyl 4-[...] on breast cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis of chromen-4-one derivatives typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds like ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate are synthesized via coupling of hydroxychromen intermediates with activated benzoate esters under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Key parameters include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Base selection : Potassium carbonate facilitates deprotonation of the hydroxyl group on the chromen core.
- Temperature control : Prolonged heating (>12 hours) may degrade sensitive functional groups, requiring optimization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what diagnostic signals should be prioritized?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Diagnostic signals include the methoxy proton at δ ~3.8 ppm (singlet, 3H), methyl group on the chromen core (δ ~2.4 ppm, singlet), and aromatic protons split into distinct coupling patterns due to the chromen and benzoate moieties .
- ¹³C NMR : Key signals include the carbonyl carbon (C=O at δ ~175–180 ppm) and ester carbons (C-O at δ ~165–170 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and chromen-4-one carbonyl (C=O stretch ~1670 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to confirm the propyl ester chain .
Advanced Research Questions
Q. How does the substitution pattern (methoxy at 7-position, methyl at 2-position) on the chromen-4-one core influence the compound’s electronic properties and reactivity in subsequent derivatization reactions?
- Methodological Answer :
- Electronic Effects : The electron-donating methoxy group at the 7-position increases electron density on the chromen ring, enhancing nucleophilic aromatic substitution reactivity. In contrast, the methyl group at the 2-position sterically hinders electrophilic attacks at adjacent positions .
- Reactivity in Derivatization : The propyl ester group can undergo hydrolysis to a carboxylic acid (using NaOH/EtOH), enabling conjugation with amines or alcohols. Substituent positioning affects regioselectivity; for example, methoxy groups direct electrophiles to the 6-position of the chromen ring . Computational tools (e.g., DFT calculations) can model charge distribution to predict reactivity .
Q. What strategies can resolve contradictions in reported biological activity data for chromen-4-one derivatives, particularly regarding antioxidant vs. pro-oxidant effects observed in different assay systems?
- Methodological Answer :
- Assay-Specific Conditions : Antioxidant activity (e.g., DPPH radical scavenging) may vary due to solvent polarity or pH. For instance, pro-oxidant effects in cellular assays (e.g., ROS generation in cancer cells) could arise from intracellular redox cycling, influenced by ester hydrolysis rates .
- Structural Comparisons : Compare substituent effects across derivatives. Ethoxy vs. methoxy groups alter lipophilicity and membrane permeability, impacting activity .
- Dose-Response Studies : Use nonlinear regression models to identify concentration thresholds where antioxidant/pro-oxidant effects dominate .
Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with potential enzymatic targets such as DNA gyrase or cyclooxygenase-2?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites. Prioritize hydrogen bonding (e.g., chromen-4-one carbonyl with Arg residues in DNA gyrase) and π-π stacking (aromatic rings with Tyr/Phe residues) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the enzyme-ligand complex .
- QSAR Models : Train models on chromen-4-one derivatives to correlate substituent properties (e.g., logP, polar surface area) with inhibitory activity .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions (e.g., pH 7.4, 37°C)?
- Methodological Answer :
- Stability Assays :
Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Compare half-life to ethyl/methyl analogs to assess ester chain impact .
Photostability : Expose to UV light (λ = 254 nm) and track chromen ring decomposition using UV-Vis spectroscopy .
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., benzoic acid derivatives) .
Q. What analytical workflows are recommended to resolve overlapping signals in the NMR spectra of chromen-4-one derivatives with complex substitution patterns?
- Methodological Answer :
- 2D NMR Techniques :
- HSQC : Correlate ¹H-¹³C signals to assign overlapping aromatic protons.
- COSY : Identify coupling between adjacent protons on the chromen ring.
- Solvent Optimization : Use deuterated DMSO to improve signal resolution for polar derivatives .
- Dynamic NMR : Perform variable-temperature experiments to separate broadened signals caused by slow conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
